![molecular formula C21H17F3N2O2S B2930455 [2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 338413-60-8](/img/structure/B2930455.png)
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a sulfanyl group (-SH), a pyridine ring, a carbamate group (NHCOO-), and a trifluoromethyl group (-CF3). These groups could potentially contribute to the reactivity and properties of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the sulfanyl group, and the formation of the carbamate group. The trifluoromethyl group could be introduced using various methods .Molecular Structure Analysis
The presence of the pyridine ring, a planar, aromatic ring, could contribute to the stability of the compound. The sulfanyl group is a good nucleophile and could be involved in various reactions. The carbamate group could participate in reactions involving the carbonyl group or the nitrogen .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions, including reactions at the sulfanyl group, the pyridine ring, or the carbamate group. The trifluoromethyl group is generally quite stable but could potentially be involved in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific arrangement of the functional groups and the overall structure of the molecule. The presence of the pyridine ring could contribute to the compound’s solubility in polar solvents .科学的研究の応用
Anti-Helicobacter Pylori Agents
A study by Carcanague et al. (2002) investigated compounds structurally related to [2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate, specifically focusing on their potential as anti-Helicobacter pylori agents. They discovered that these compounds, particularly a prototype carbamate, showed potent activity against various H. pylori strains, including those resistant to other treatments. The compounds also demonstrated low rates of resistance development and acceptable pharmacokinetic properties for use as novel anti-H. pylori agents (Carcanague et al., 2002).
Antimicrobial Activity
Hussein (2018) synthesized novel hybrids of sulfonamide carbamates, which are structurally similar to the specified compound. These hybrids exhibited significant antimicrobial activities, with some derivatives showing the best activity against tested bacteria. The study also included molecular docking studies to understand the interactions at the molecular level (Hussein, 2018).
Ligand for Group 12 Elements
Castiñeiras et al. (2019) explored compounds with structural similarities to [2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate, specifically focusing on their use as ligands for Group 12 elements (zinc, cadmium, and mercury). The study revealed the potential of these compounds in forming complex structures with interesting molecular and supramolecular characteristics (Castiñeiras et al., 2019).
Photoluminescence Applications
Brown et al. (2017) researched iridium(III) complexes bearing sulfur-bridged dipyridyl ligands, which are structurally akin to the specified compound. Their work demonstrated the potential of these complexes in applications involving photoluminescence, suggesting possible uses in light-emitting devices (Brown et al., 2017).
Anticonvulsant Properties
Odi et al. (2021) reported on carbamate derivatives as anticonvulsants. The study highlighted compounds similar to [2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate, showing significant potential in anticonvulsant applications. They analyzed the pharmacokinetics and pharmacodynamics of these derivatives, emphasizing their efficacy in seizure control (Odi et al., 2021).
将来の方向性
特性
IUPAC Name |
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2S/c1-14-7-9-18(10-8-14)29-19-15(4-3-11-25-19)13-28-20(27)26-17-6-2-5-16(12-17)21(22,23)24/h2-12H,13H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMHNCOXHMOSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

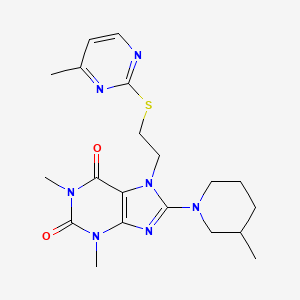
![Tert-butyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-N-methylcarbamate](/img/structure/B2930375.png)
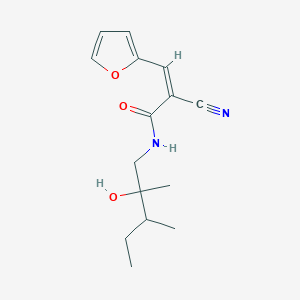


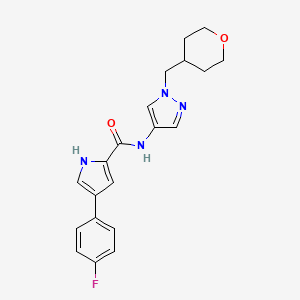
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2930382.png)
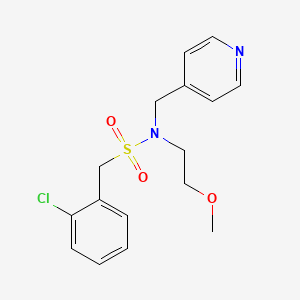
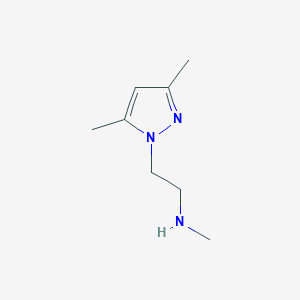
![3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2930385.png)
![N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2930389.png)

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2930391.png)
![(5-Chlorothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2930392.png)